An In-depth Technical Guide to 1-Benzyl-4-phenyl-3-pyrrolidinemethanol
An In-depth Technical Guide to 1-Benzyl-4-phenyl-3-pyrrolidinemethanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide focuses on the specific derivative, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS No. 221141-87-3). Despite its structural similarity to compounds with known pharmacological activities, detailed public-domain data regarding its synthesis, physicochemical properties, and biological profile is notably scarce. This document aims to provide a comprehensive overview based on available information for related structures and general principles of medicinal chemistry, highlighting the potential of this molecule and outlining a strategic approach for its future investigation. While direct experimental data for the title compound is limited, this guide will leverage established methodologies for analogous structures to propose a clear path forward for its synthesis, characterization, and evaluation.
Introduction: The Significance of the Pyrrolidinemethanol Scaffold
The pyrrolidine nucleus, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1][2] Its non-planar, puckered conformation allows for a three-dimensional presentation of substituents, facilitating precise interactions with biological targets.[3] The incorporation of a hydroxymethyl group, as seen in pyrrolidinemethanol derivatives, introduces a critical hydrogen bonding motif and a potential point for further chemical modification.
The general structure of 1-benzyl-4-phenyl-3-pyrrolidinemethanol combines several key pharmacophoric features:
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A Tertiary Amine: The N-benzyl group provides a basic nitrogen center, which can be crucial for receptor binding and can influence the compound's pharmacokinetic profile.
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A Phenyl Group at the 4-position: This lipophilic substituent can engage in hydrophobic or π-stacking interactions within a binding pocket.
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A Hydroxymethyl Group at the 3-position: This functional group can act as both a hydrogen bond donor and acceptor, significantly impacting target affinity and selectivity.
Given these structural elements, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol holds potential for investigation in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases, where related pyrrolidine derivatives have shown promise.[2][3]
Physicochemical and Structural Properties (Predicted)
In the absence of direct experimental data for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, we can predict its core properties based on its constituent functional groups and the known characteristics of similar molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₈H₂₁NO | Based on chemical structure |
| Molecular Weight | 267.37 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | High molecular weight and potential for intermolecular hydrogen bonding |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of the polar hydroxyl and amine groups is offset by the large nonpolar benzyl and phenyl substituents. |
| Stereochemistry | The molecule possesses two chiral centers at positions 3 and 4 of the pyrrolidine ring, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) of the phenyl and hydroxymethyl groups will significantly influence the molecule's overall shape and biological activity. |
Proposed Synthetic Strategy
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Ethyl 4-cyano-4-phenylbutanoate
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To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to generate the corresponding carbanion.
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Slowly add ethyl acrylate to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
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Subject the product from Step 1 to catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Palladium catalyst) to reduce the nitrile to a primary amine.
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In the same pot, or after isolation of the amine, add benzylamine and a reducing agent suitable for reductive amination (e.g., sodium triacetoxyborohydride). The intramolecular cyclization will form the pyrrolidine ring.
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Alternatively, the cyclization can be achieved under thermal conditions.
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Purify the resulting pyrrolidine ester by column chromatography.
Step 3: Synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol
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Dissolve the purified ester from Step 2 in a dry aprotic solvent (e.g., THF).
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Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
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After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the ester is fully reduced (monitored by TLC).
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Carefully quench the reaction with water and a sodium hydroxide solution.
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Filter the resulting solids and concentrate the filtrate.
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Purify the final product by column chromatography or recrystallization.
Structural Elucidation and Characterization
The unambiguous confirmation of the structure of the synthesized 1-Benzyl-4-phenyl-3-pyrrolidinemethanol would rely on a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, a characteristic singlet for the benzylic CH₂ protons, and complex multiplets for the pyrrolidine ring protons. The protons of the CH₂OH group would also be observable. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the carbon of the hydroxymethyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show losses of the benzyl group, the phenyl group, and the hydroxymethyl group. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and C-H stretching frequencies for the aromatic and aliphatic portions of the molecule. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions, which can be used to determine the purity of the compound. Chiral HPLC would be necessary to separate and quantify the different stereoisomers. |
Potential Biological Activities and Therapeutic Applications: A Forward Look
The structural motifs present in 1-Benzyl-4-phenyl-3-pyrrolidinemethanol suggest several avenues for biological investigation.
Workflow for Biological Evaluation
Caption: A strategic workflow for the biological evaluation of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.
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Central Nervous System (CNS) Disorders: Many compounds containing the N-benzylpiperidine or pyrrolidine scaffold exhibit activity at CNS targets, such as dopamine and serotonin receptors.[4] Therefore, initial screening should include binding assays for these receptors.
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Anticancer Activity: The pyrrolidine ring is a common feature in many anticancer agents.[2][3] Preliminary in vitro screening against a panel of cancer cell lines would be a valuable first step to assess any antiproliferative effects.
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Antimicrobial Properties: The basic nitrogen and the lipophilic aromatic rings could confer antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi would be warranted.
Conclusion and Future Directions
1-Benzyl-4-phenyl-3-pyrrolidinemethanol represents an intriguing, yet underexplored, chemical entity. Its structure, combining several pharmacologically relevant features, makes it a compelling candidate for synthesis and biological evaluation. This guide provides a foundational framework for initiating research on this compound, from a proposed synthetic route and characterization strategy to a logical progression for biological screening. The generation of empirical data for this molecule will be crucial to unlock its potential and determine its place within the broader landscape of pyrrolidinemethanol-based therapeutics. The scientific community is encouraged to pursue the synthesis and investigation of this and related compounds to further expand the chemical space for drug discovery.
References
- Raimondi, M. V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1093.
- (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Medicinal Research Reviews.
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NextSDS. (n.d.). 1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-3-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol. Retrieved from [Link]
- Ghanbari, R., et al. (1992). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 35(15), 2842–2849.
